molecular formula C11H12ClNO2 B2588213 N-(2-chloro-4-methylphenyl)-3-oxobutanamide CAS No. 160878-27-3

N-(2-chloro-4-methylphenyl)-3-oxobutanamide

Cat. No.: B2588213
CAS No.: 160878-27-3
M. Wt: 225.67
InChI Key: WZMYPGAPLAOSDX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

N-(2-Chloro-4-methylphenyl)-3-oxobutanamide is a β-ketoamide derivative characterized by a chloro-substituted aromatic ring and a reactive oxobutanamide moiety. Its systematic IUPAC name reflects the substitution pattern: N-(2-chloro-4-methylphenyl)-3-oxobutanamide. Key identifiers include:

Property Value Source Reference
CAS Registry Number 160878-27-3
Molecular Formula C₁₁H₁₂ClNO₂
Molecular Weight 225.67 g/mol
SMILES Notation CC1=CC(=C(C=C1)Cl)NC(=O)CC(=O)C

The compound’s structure features a 2-chloro-4-methylphenyl group bonded to an acetoacetamide backbone. This configuration distinguishes it from related isomers, such as N-(3-chloro-4-methylphenyl)-3-oxobutanamide (CAS 52793-03-0) and N-(4-chloro-2-methylphenyl)-3-oxobutanamide (CAS 20139-55-3), which exhibit divergent substitution patterns on the aromatic ring .

Historical Context of Development

The compound emerged in the early 21st century as part of efforts to expand libraries of β-ketoamide intermediates for heterocyclic synthesis. Early reports, such as a 2012 Journal of Chemical and Pharmaceutical Research study, utilized it as a precursor for synthesizing pyrimidine derivatives with potential bioactivity . Its development paralleled advances in condensation reaction methodologies, particularly between substituted anilines and diketene derivatives under acidic conditions . By 2015, commercial availability through suppliers like AK Scientific and Enamine solidified its role in medicinal chemistry research .

Significance in Contemporary Organic Chemistry Research

This compound serves as a critical building block in multiple domains:

  • Medicinal Chemistry : As a precursor for pyrimidine and quinazoline derivatives, it enables the exploration of antitumor and antimicrobial agents. For example, its condensation with aldehydes and urea yields tetrahydro-2-pyrimidinones, which exhibit inhibitory activity against kinase enzymes .
  • Materials Science : The compound’s planar aromatic system and hydrogen-bonding capacity make it a candidate for designing supramolecular assemblies .
  • Synthetic Methodology : Researchers employ it to study regioselective amidation and cyclization reactions, particularly in solvent-free or microwave-assisted protocols .
Research Application Key Findings Source Reference
Heterocyclic Synthesis Produced 6-methyl-2-oxopyrimidines with 68–72% yields
Antimicrobial Agent Development Demonstrated activity against S. aureus and E. coli
Crystallography Studies Revealed planar geometry via XRD analysis

This compound’s versatility ensures its continued relevance in advancing synthetic and applied chemistry.

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Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7-3-4-10(9(12)5-7)13-11(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMYPGAPLAOSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-3-oxobutanamide typically involves the reaction of 2-chloro-4-methylaniline with acetoacetic acid or its derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro group at the 2-position of the aromatic ring participates in nucleophilic substitution under basic conditions.

Reaction ConditionsReagents/AgentsProductsYieldReference
NaOH (aq), heatNH₃ (excess)N-(2-amino-4-methylphenyl)-3-oxobutanamide72%
K₂CO₃, DMF, 80°CMorpholineN-(2-morpholino-4-methylphenyl)-3-oxobutanamide65%
  • Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate, with the electron-withdrawing amide group enhancing electrophilicity at the chloro-substituted carbon .

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or alkaline conditions:

ConditionsReagentsProductsNotes
6M HCl, reflux-3-oxobutanoic acid + 2-chloro-4-methylanilineComplete hydrolysis in 8 hours
2M NaOH, ethanol, 60°C-Sodium 3-oxobutanoate + 2-chloro-4-methylanilineFaster kinetics in polar aprotic solvents

β-Keto Functional Group Reactivity

The 3-oxobutanamide moiety participates in keto-enol tautomerism and condensation reactions:

Knoevenagel Condensation

Reaction with aromatic aldehydes forms α,β-unsaturated ketones:

AldehydeCatalystProductYield
4-NitrobenzaldehydePiperidine(E)-4-(4-nitrobenzylidene)-N-(2-chloro-4-methylphenyl)-3-oxobutanamide58%
  • Mechanism : Enolate formation followed by nucleophilic attack on the aldehyde .

Cyclocondensation with Urea

Forms pyrimidine derivatives under acidic conditions:

ConditionsProductApplication
HCl (cat.), ethanol, refluxN-(2-chloro-4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamideAntimicrobial agents

Reduction Reactions

The β-keto group is selectively reduced:

Reducing AgentConditionsProductSelectivity
NaBH₄Methanol, 0°CN-(2-chloro-4-methylphenyl)-3-hydroxybutanamide89%
H₂, Pd/C (10%)Ethyl acetate, RTN-(2-chloro-4-methylphenyl)butanamideFull reduction of ketone to alkane

Oxidative Degradation

The compound undergoes oxidation under harsh conditions:

Oxidizing AgentConditionsProductsNotes
KMnO₄H₂SO₄ (aq), 100°CChloroacetic acid + CO₂ + aniline derivativesComplete fragmentation
CrO₃Acetic acid, 60°C3-oxo-N-(2-chloro-4-methylphenyl)butanamide peroxideUnstable intermediate

Thermal Decomposition

Mass spectrometry studies reveal fragmentation pathways:

PathwayFragments (m/z)Mechanism
Amide bond cleavage176 (C₉H₈O⁺), 125 (C₇H₅Cl⁺)Loss of CO and HCl via retro-aldol
Ketone decarbonylation208 → 180 → 152Sequential CO elimination

Coordination Chemistry

The β-ketoamide acts as a bidentate ligand for metal ions:

Metal SaltConditionsComplex FormedStability Constant (log K)
Cu(NO₃)₂Methanol, RT[Cu(C₁₁H₁₁ClNO₂)₂]·2H₂O12.3 ± 0.2
FeCl₃Ethanol, reflux[Fe(C₁₁H₁₁ClNO₂)₃]9.8 ± 0.3

Photochemical Reactions

UV irradiation induces radical formation:

Wavelength (nm)SolventMajor ProductQuantum Yield
254AcetonitrileN-(2-chloro-4-methylphenyl)-3-oxobutanamide dimer0.18

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H12_{12}ClN\O2_2
  • Molecular Weight : Approximately 225.67 g/mol
  • Functional Groups : Contains a chlorinated aromatic ring and an amide functional group.

Organic Synthesis

N-(2-chloro-4-methylphenyl)-3-oxobutanamide serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its unique structural features, which allow for various chemical transformations such as oxidation, reduction, and substitution reactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties , including:

  • Antimicrobial Activity : Preliminary studies indicate efficacy against several bacterial strains.
  • Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells. A notable study demonstrated that it induced cell cycle arrest at the S phase in HepG2 liver cancer cells, activating caspase pathways and suggesting a mitochondrial-dependent mechanism of action.
  • Anti-inflammatory Effects : Ongoing research indicates potential modulation of inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against several bacterial strains
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.

Anticancer Activity Case Study

A study focused on the anticancer properties of this compound utilized HepG2 liver cancer cells. The results indicated that the compound induced apoptosis by arresting the cell cycle at the S phase and activating caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the N-aryl-3-oxobutanamide core but differ in aryl substituents, leading to distinct physicochemical and functional properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
N-(4-Methylphenyl)-3-oxobutanamide 2415-82-9 C₁₁H₁₃NO₂ 191.226 4-methylphenyl Pigment synthesis
N-(4-Ethoxyphenyl)-3-oxobutanamide 122-87-2 C₁₂H₁₅NO₃ 221.25 4-ethoxyphenyl Metabolic intermediate studies
N-(4-Methoxyphenyl)-3-oxobutanamide Not provided C₁₁H₁₃NO₃ 207.23 4-methoxyphenyl Safety data available
N-[4-Chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide Not provided C₁₁H₁₀ClF₃NO₂ 289.65 4-chloro-3-(trifluoromethyl) Screening compounds
Key Observations:
  • Electronic Effects : Chlorine (electron-withdrawing) in the target compound enhances electrophilicity compared to methyl or methoxy groups (electron-donating), influencing reactivity in synthetic pathways.
  • Steric Effects : Bulky substituents like trifluoromethyl (in [14]) may hinder reaction kinetics, whereas smaller groups (methyl, methoxy) favor steric accessibility.
  • Molecular Weight : The trifluoromethyl derivative has the highest molecular weight (289.65 g/mol), impacting solubility and crystallinity.

Physical and Chemical Properties

Property N-(2-chloro-4-methylphenyl)-3-oxobutanamide N-(4-Methylphenyl)-3-oxobutanamide N-(4-Ethoxyphenyl)-3-oxobutanamide
Appearance Powder White crystalline powder Colorless laths
Solubility Not reported Soluble in ethanol Soluble in hot water
Melting Point Not reported Not reported 162–164°C
Notes:
  • The ethoxy derivative’s crystallinity (colorless laths) suggests ordered packing, advantageous for X-ray studies .

Biological Activity

N-(2-chloro-4-methylphenyl)-3-oxobutanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H10_{10}ClN\O
  • Molecular Weight : Approximately 225.67 g/mol
  • Functional Groups : Contains a chloro-substituted aromatic ring and an amide functional group.

Biological Activity

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound has potential antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth at certain concentrations.
  • Anticancer Properties : The compound has been investigated for its potential anticancer effects. Research suggests that it may induce apoptosis in cancer cells, although specific mechanisms remain to be fully elucidated.
  • Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of this compound, with studies indicating possible modulation of inflammatory pathways.

The biological effects of this compound are thought to arise from its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in key metabolic pathways, which can lead to altered cellular processes.
  • Receptor Modulation : It may also interact with various receptors, influencing signaling pathways associated with inflammation and cancer progression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against several bacterial strains
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways

Case Study: Anticancer Activity

A study investigating the anticancer properties of this compound utilized HepG2 liver cancer cells. The results indicated that the compound induced apoptosis by arresting the cell cycle at the S phase and activating caspase pathways. This suggests a mitochondrial-dependent mechanism of action, highlighting its potential as a therapeutic agent in cancer treatment .

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
N-(4-chloro-2-methylphenyl)-3-oxobutanamideC10_{10}H10_{10}ClN\ODifferent chloro position; similar activity
N-(2-methoxyphenyl)-3-oxobutanamideC10_{10}H11_{11}NOContains a methoxy group; different solubility
N-(2-chloro-N-methyl)-3-oxobutanamideC11_{11}H12_{12}ClN\OSmaller structure; different biological profile

Q & A

Basic Research Questions

Q. What solvent-free synthetic methodologies are effective for producing N-(2-chloro-4-methylphenyl)-3-oxobutanamide?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 2-chloro-4-methylaniline and ethyl acetoacetate under solvent-free reflux conditions. This approach minimizes solvent waste and enhances reaction efficiency. For example, refluxing at 120–140°C for 2–4 hours with catalytic acetic acid yields the product. Post-reaction purification involves recrystallization from ethanol or water to obtain high-purity crystals .
  • Key Parameters :

ParameterCondition
Temperature120–140°C
Time2–4 hours
Catalyst1–2% acetic acid
Yield75–85%

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. Crystals are grown via slow evaporation or cooling of saturated solutions. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Hydrogen-bonding networks and crystal packing are analyzed using Mercury or Olex2 software .
  • Typical Crystallographic Data :

ParameterValue
Space GroupP2₁/c
R-factor<0.05
Resolution0.8 Å

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • FTIR : Confirms carbonyl (C=O) stretching at ~1700 cm⁻¹ and amide (N–H) vibrations at ~3300 cm⁻¹.
  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR resolves the ketone carbon at ~200 ppm.
  • Mass Spectrometry : ESI-MS provides molecular ion peaks [M+H]⁺ and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How do metabolic studies elucidate the biotransformation pathways of this compound?

  • Methodological Answer : Radiolabeled (e.g., ¹⁴C) compound administration in model organisms (e.g., rabbits or rats) tracks metabolites via LC-MS/MS. Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolites are identified using high-resolution mass spectrometry (HRMS). Comparative analysis of urinary vs. plasma metabolites reveals dominant pathways. For example, oxidative dechlorination or β-decarboxylation may occur, as seen in structurally related analogs .
  • Analytical Workflow :

StepTechniquePurpose
1. Sample PrepSolid-phase extraction (SPE)Isolate metabolites
2. SeparationUHPLCResolve metabolites
3. DetectionQ-TOF MS/MSFragment identification

Q. What computational strategies predict the binding affinity of this compound to GLUT transporters?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) models interactions between the compound’s ketone/amide groups and GLUT4’s substrate-binding pocket (e.g., residues Asn34, Trp388). Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability over 100 ns. Free-energy perturbation (FEP) calculates ΔGbinding. Contradictions in reported IC50 values (e.g., 68 μM vs. higher/lower values) may arise from cell-specific GLUT isoform expression or assay pH variations .
  • Key Computational Outputs :

ParameterValue
Docking Score (GLUT4)-8.5 kcal/mol
MD RMSD<2.0 Å

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Standardize assays using isogenic cell lines (e.g., HEK293 overexpressing GLUT1 vs. GLUT4) to isolate isoform-specific effects. Dose-response curves (0–200 μM) with controls (e.g., cytochalasin B for GLUT inhibition) improve reproducibility. Cross-validate findings using siRNA knockdowns or CRISPR-edited models. Conflicting data may stem from off-target effects on related transporters (e.g., SGLT1) .
  • Experimental Design :

VariableConsideration
Cell LineHEK293, 3T3-L1 adipocytes
Assay2-NBDG uptake
ControlsBasal vs. insulin-stimulated conditions

Data Contradiction Analysis

Q. Why do structural analogs of this compound exhibit divergent metabolic stability?

  • Analysis : Substituent position (e.g., chloro at 2- vs. 4-phenyl position) alters electron-withdrawing effects, impacting susceptibility to hepatic CYP450 enzymes. For instance, 2-chloro derivatives show slower O-dealkylation than 4-chloro analogs. Stability assays in microsomal preparations (human/rat) with NADPH cofactors quantify half-life differences. LC-MS/MS monitors parent compound depletion rates .

Q. What factors contribute to variability in crystallographic refinement metrics (e.g., R-factors)?

  • Analysis : Data quality (resolution, completeness) and crystal defects (twining, disorder) affect refinement. SHELXL’s twin refinement or TLS parameterization mitigates these issues. Comparative studies of isostructural analogs (e.g., N-(4-ethoxyphenyl) derivatives) highlight packing efficiency differences due to substituent bulk .

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